molecular formula C12H33O4PSi3 B14590258 Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-01-5

Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate

Cat. No.: B14590258
CAS No.: 61357-01-5
M. Wt: 356.62 g/mol
InChI Key: MQXSSJHSRMEFHF-UHFFFAOYSA-N
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Description

Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is a compound that features a combination of silyl and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with bis[(trimethylsilyl)methyl] phosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol and phosphate derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl ethers and other reduced products.

    Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are used for silylation reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted silyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers.

    Biology: The compound can be used in the modification of biomolecules for analytical purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its silyl and phosphate groups with various molecular targets. The silyl groups can act as protecting groups for sensitive functional groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the reactivity and stability of the compound in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride (TMSCl): Used for silylation reactions.

    Bis(trimethylsilyl)acetamide (BSA): Another silylating agent.

    Tetraethyl orthosilicate (TEOS): Used in the synthesis of silica-based materials.

Uniqueness

Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is unique due to its combination of silyl and phosphate groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both silylation and phosphorylation are required.

Properties

CAS No.

61357-01-5

Molecular Formula

C12H33O4PSi3

Molecular Weight

356.62 g/mol

IUPAC Name

[ethyl(dimethyl)silyl] bis(trimethylsilylmethyl) phosphate

InChI

InChI=1S/C12H33O4PSi3/c1-10-20(8,9)16-17(13,14-11-18(2,3)4)15-12-19(5,6)7/h10-12H2,1-9H3

InChI Key

MQXSSJHSRMEFHF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C

Origin of Product

United States

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